(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid
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Overview
Description
(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[410]heptane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorinated structure makes it particularly useful in NMR spectroscopy studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of (1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorinated structure allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid: shares similarities with other bicyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific fluorinated bicyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H17F2NO4 |
---|---|
Molecular Weight |
277.26 g/mol |
IUPAC Name |
(1R,3S,6S)-7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-7(9(16)17)5-4-6-8(15)12(6,13)14/h6-8H,4-5H2,1-3H3,(H,16,17)/t6-,7-,8+/m0/s1 |
InChI Key |
IVJFSOOUUQXLOS-BIIVOSGPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@H]2[C@@H]1C2(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2C1C2(F)F)C(=O)O |
Origin of Product |
United States |
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